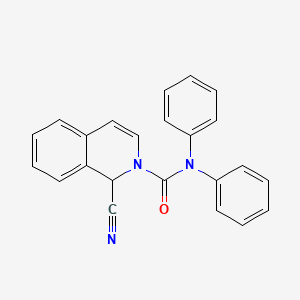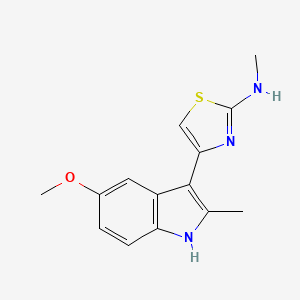![molecular formula C19H21NO3 B14163201 (3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone CAS No. 1261901-68-1](/img/structure/B14163201.png)
(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL is a complex organic compound that features a methoxy group, a piperidine ring, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures high yield and purity of the final product. The purification process may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL involves its interaction with specific molecular targets and pathways. The piperidine ring and phenol moiety allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are used in medicinal chemistry for their biological activities.
Phenol Derivatives: Compounds with phenol groups are widely studied for their antioxidant and antimicrobial properties.
Uniqueness
3-METHOXY-5-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PHENOL is unique due to its combination of a methoxy group, a piperidine ring, and a phenol moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
1261901-68-1 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[4-(3-hydroxy-5-methoxyphenyl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H21NO3/c1-23-18-12-16(11-17(21)13-18)14-5-7-15(8-6-14)19(22)20-9-3-2-4-10-20/h5-8,11-13,21H,2-4,9-10H2,1H3 |
InChI Key |
DHWXSVANOPMHRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


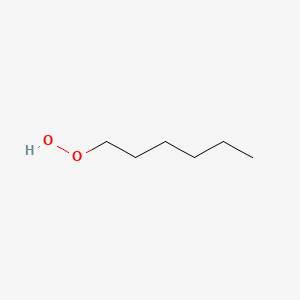
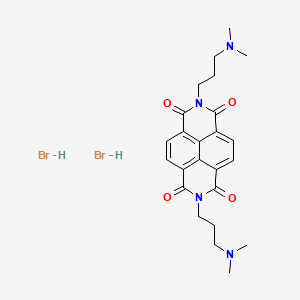
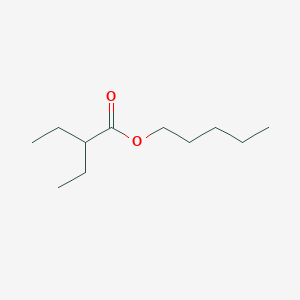
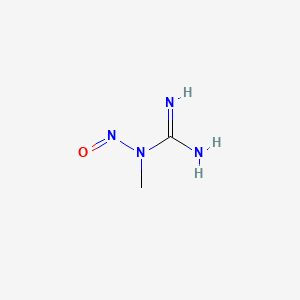
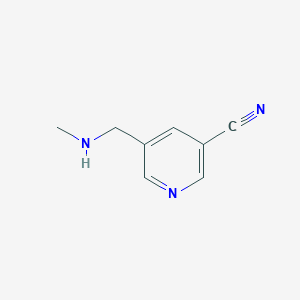
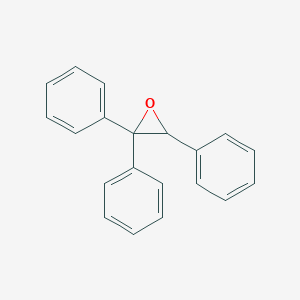
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
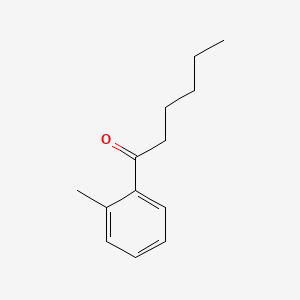
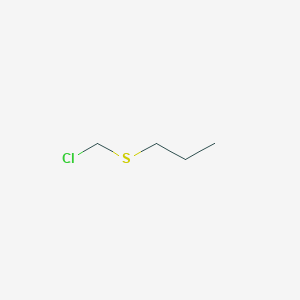

![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
